2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
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Overview
Description
2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and a naphthalen-1-ylmethylsulfanyl moiety attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step involves the reaction of naphthalen-1-ylmethyl halides with thiols or thiolates to form the sulfanyl linkage.
Attachment to the Benzamide Core: The final step involves coupling the oxadiazole derivative with 2,6-difluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazine derivatives.
Substitution: The difluoro groups on the benzamide core can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the oxadiazole ring and the difluoro groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]benzamide: Similar structure but with a hydroxyethyl group instead of the oxadiazole ring.
2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: Contains a pyrazolo[3,4-b]pyridine ring instead of the oxadiazole ring.
Uniqueness
2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to the presence of the oxadiazole ring and the naphthalen-1-ylmethylsulfanyl group, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S/c22-16-9-4-10-17(23)19(16)20(27)24-11-18-25-26-21(28-18)29-12-14-7-3-6-13-5-1-2-8-15(13)14/h1-10H,11-12H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDLORRTLBLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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